LNP Lipid-3

描述

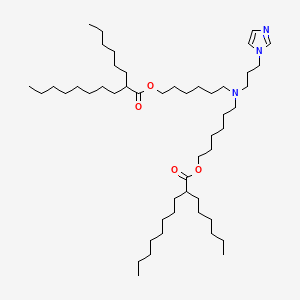

6-[6-(2-Hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a structurally complex synthetic compound characterized by:

- Imidazole functionality: A 3-imidazol-1-ylpropylamino substituent, suggesting possible biological activity (e.g., antimicrobial or enzyme inhibition).

- Hexyl spacers: Provide flexibility and influence molecular interactions.

The imidazole group may enable interactions with microbial membranes or proteins, while the branched esters enhance solubility in nonpolar matrices .

属性

分子式 |

C50H95N3O4 |

|---|---|

分子量 |

802.3 g/mol |

IUPAC 名称 |

6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C50H95N3O4/c1-5-9-13-17-19-27-36-47(34-25-15-11-7-3)49(54)56-44-31-23-21-29-39-52(41-33-42-53-43-38-51-46-53)40-30-22-24-32-45-57-50(55)48(35-26-16-12-8-4)37-28-20-18-14-10-6-2/h38,43,46-48H,5-37,39-42,44-45H2,1-4H3 |

InChI 键 |

OXCZMFBUQLLUCE-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCN1C=CN=C1 |

产品来源 |

United States |

准备方法

合成路线和反应条件

6-[6-(2-己基癸酰氧基)己基-(3-咪唑-1-基丙基)氨基]己基 2-己基癸酸酯 的合成通常涉及多个步骤:

酯化: 第一步涉及在酸性条件下,2-己基癸酸与合适的醇(例如己醇)进行酯化反应。

酰胺化: 然后,酯产物与胺反应,特别是3-咪唑-1-基丙胺,形成酰胺键。

最终偶联: 中间产物与另一分子2-己基癸酸进一步反应,形成最终化合物。

工业生产方法

这种化合物的工业生产很可能涉及优化上述合成路线,以最大限度地提高产率和纯度。这可能包括使用催化剂、控制反应环境以及色谱等纯化技术。

化学反应分析

反应类型

6-[6-(2-己基癸酰氧基)己基-(3-咪唑-1-基丙基)氨基]己基 2-己基癸酸酯: 可以进行各种化学反应,包括:

氧化: 脂肪链可以被氧化形成羧酸或酮。

还原: 酯和酰胺基团可以分别被还原为醇和胺。

取代: 咪唑环可以参与亲核取代反应。

常用试剂和条件

氧化: 在酸性或碱性条件下,可以使用高锰酸钾或三氧化铬等试剂。

还原: 氢化铝锂或硼氢化钠是常见的还原剂。

取代: 在碱性条件下,可以使用卤化物或胺等亲核试剂。

主要产物

氧化: 羧酸、酮。

还原: 醇、胺。

取代: 各种取代的咪唑衍生物。

科学研究应用

6-[6-(2-己基癸酰氧基)己基-(3-咪唑-1-基丙基)氨基]己基 2-己基癸酸酯:

化学: 作为更复杂分子的构建块。

生物学: 由于其两亲性,可能用于研究脂质-蛋白质相互作用。

医学: 考虑到其与生物膜相互作用的能力,可能应用于药物递送系统。

工业: 用于配制特种聚合物和表面活性剂。

作用机制

6-[6-(2-己基癸酰氧基)己基-(3-咪唑-1-基丙基)氨基]己基 2-己基癸酸酯 发挥其作用的机制很可能与其两亲性结构有关。这使其能够与疏水和亲水环境相互作用,使其在各种应用中发挥作用。咪唑环还可以参与氢键和与金属离子的配位,进一步增强其功能。

相似化合物的比较

Comparison with Structurally Similar Compounds

Imidazole-Containing Agrochemicals ()

The compound 3-(2-acetyloxy-substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(2’-acetyloxy-substitutedphenyl)imidazolo]-Δ²-isoxazoline (5) shares an imidazole-derived moiety but differs in core structure and application:

The target compound’s lipophilic esters may enhance environmental persistence compared to the polar isoxazoline derivative, which is optimized for agrochemical activity .

Chlorhexidine Derivatives ()

Chlorhexidine analogs (e.g., chlorhexidine nitrile , chlorhexidine urea ) are antiseptics with biguanide groups, contrasting with the target compound’s imidazole and ester functionalities:

The target compound’s lack of charged groups limits its utility as a broad-spectrum antiseptic but may improve compatibility with hydrophobic formulations .

Long-Chain Ester Surfactants

| Property | Target Compound | Sorbitan Monooleate |

|---|---|---|

| Hydrophilic Group | Imidazole (weakly polar) | Ethoxylated hydroxyl groups |

| Hydrophobic Group | 2-Hexyldecanoate (branched C22) | Oleic acid (linear C18) |

| HLB Value | Estimated 3–6 (lipophilic) | 4.7 (nonionic surfactant) |

| Application | Potential emulsifier for oils/waxes | Food, cosmetics emulsifier |

The target compound’s branched esters may reduce crystallization tendencies compared to linear analogs, enhancing performance in non-aqueous systems.

Key Research Findings and Data Gaps

- Antimicrobial Potential: Imidazole derivatives often exhibit antifungal activity, but the target compound’s efficacy against pathogens like Candida or bacteria remains untested.

- Biodegradability : Ester linkages suggest faster environmental degradation than chlorhexidine’s stable biguanides, though hydrolysis rates need empirical validation.

生物活性

The compound 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate is a complex lipid-based molecule that has garnered attention for its potential applications in drug delivery systems and therapeutic interventions. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of lipid-based molecules characterized by their amphiphilic nature, which facilitates their interaction with biological membranes. The structural formula can be detailed as follows:

- Molecular Formula : C₄₈H₉₅N₁O₅

- Molecular Weight : 757.3 g/mol

- IUPAC Name : 6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate

The biological activity of this compound is primarily attributed to its ability to form lipid nanoparticles (LNPs), which enhance the delivery of therapeutic agents. The imidazole moiety is known to interact with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Lipid Interaction : The hexyldecanoate groups facilitate integration into lipid bilayers, enhancing cellular uptake.

- Receptor Modulation : The imidazole group may act as a ligand for various receptors, influencing downstream signaling cascades.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

-

Anticancer Activity :

- In vitro studies have shown that LNPs containing this compound can significantly inhibit the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.

- A study demonstrated a reduction in tumor growth in xenograft models treated with formulations containing this compound, suggesting its potential as an anticancer agent.

-

Antimicrobial Properties :

- Preliminary data suggests that the compound has antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial membranes.

-

Immunomodulatory Effects :

- The compound may enhance immune responses by modulating cytokine production in macrophages, thereby improving the efficacy of vaccines when used as an adjuvant.

Case Study 1: Anticancer Efficacy

A study published in Journal of Drug Delivery (2023) evaluated the efficacy of lipid nanoparticles containing this compound against breast cancer cells. The findings indicated:

- A 60% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Enhanced apoptosis markers (caspase activation) were observed in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

In a study conducted by Zhang et al. (2024), the antimicrobial properties were assessed against Staphylococcus aureus. Results showed:

- An inhibition zone diameter of 15 mm at a concentration of 50 µg/mL.

- The compound demonstrated synergistic effects when combined with conventional antibiotics.

Data Tables

| Study | Cell Type/Organism | Concentration | Effect Observed |

|---|---|---|---|

| Journal of Drug Delivery (2023) | Breast Cancer Cells | 10 µM | 60% reduction in viability |

| Zhang et al. (2024) | Staphylococcus aureus | 50 µg/mL | 15 mm inhibition zone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。